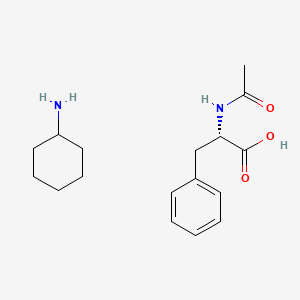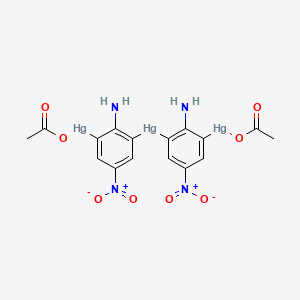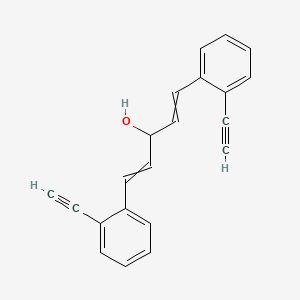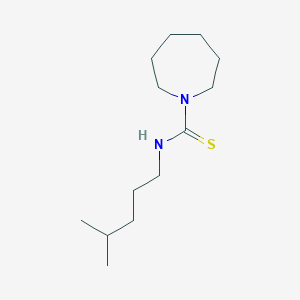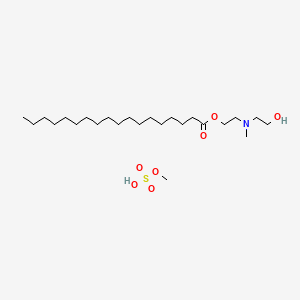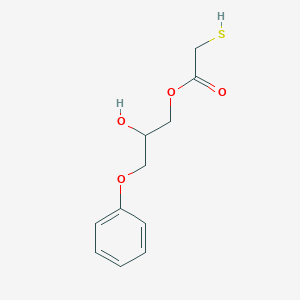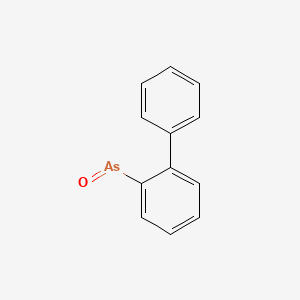
5-(3-Methylbutyl)-1,3-oxathiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylbutyl)-1,3-oxathiane is an organic compound that belongs to the class of oxathianes Oxathianes are heterocyclic compounds containing a six-membered ring with one oxygen and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylbutyl)-1,3-oxathiane typically involves the reaction of 3-methylbutyl alcohol with a suitable sulfur-containing reagent under controlled conditions. One common method is the reaction of 3-methylbutyl alcohol with sulfur monochloride (S2Cl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the oxathiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylbutyl)-1,3-oxathiane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted oxathiane derivatives.
Scientific Research Applications
5-(3-Methylbutyl)-1,3-oxathiane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(3-Methylbutyl)-1,3-oxathiane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its sulfur and oxygen atoms can participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-(3-Methylbutyl)-1,3-dioxane: Similar structure but with two oxygen atoms in the ring.
5-(3-Methylbutyl)-1,3-thiazane: Similar structure but with a nitrogen atom replacing one of the oxygen atoms.
5-(3-Methylbutyl)-1,3-oxathiane-2-one: Similar structure but with a carbonyl group attached to the ring.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its ring structure. This combination imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
64132-14-5 |
|---|---|
Molecular Formula |
C9H18OS |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
5-(3-methylbutyl)-1,3-oxathiane |
InChI |
InChI=1S/C9H18OS/c1-8(2)3-4-9-5-10-7-11-6-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
LTFPOLMTCTVNNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1COCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



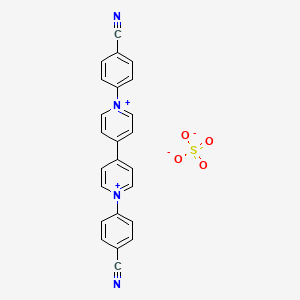
![(2E)-N-Cyclohexyl-8-oxabicyclo[5.1.0]octan-2-imine](/img/structure/B14503271.png)
![5-Chloro-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B14503286.png)
